N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1060307-85-8
VCID: VC11927995
InChI: InChI=1S/C21H25N3O4S/c1-14(2)21(26)23-17-9-11-19(12-10-17)29(27,28)24-18-5-3-15(4-6-18)13-20(25)22-16-7-8-16/h3-6,9-12,14,16,24H,7-8,13H2,1-2H3,(H,22,25)(H,23,26)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol

N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide

CAS No.: 1060307-85-8

Cat. No.: VC11927995

Molecular Formula: C21H25N3O4S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide - 1060307-85-8

Specification

CAS No. 1060307-85-8
Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
IUPAC Name N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C21H25N3O4S/c1-14(2)21(26)23-17-9-11-19(12-10-17)29(27,28)24-18-5-3-15(4-6-18)13-20(25)22-16-7-8-16/h3-6,9-12,14,16,24H,7-8,13H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key DGIDTQQPFRTWPT-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Canonical SMILES CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide, reflects its three core components:

  • A sulfamoyl group (-SO₂NH-) linking two aromatic rings.

  • A cyclopropylcarboxamide unit attached to one phenyl group.

  • A 2-methylpropanamide substituent on the distal phenyl ring.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₅N₃O₄S
Molecular Weight415.5 g/mol
SMILESCC(C)C(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₂=CC=C(C=C₂)CC(=O)NC₃CC₃
InChIKeyDGIDTQQPFRTWPT-UHFFFAOYSA-N

The cyclopropyl group introduces steric rigidity, potentially enhancing binding affinity to biological targets. The sulfonamide bridge, a common motif in enzyme inhibitors, suggests interactions with proteins like carbonic anhydrases or tyrosine kinases .

Spectroscopic Data

While experimental spectra are unavailable, computational predictions indicate characteristic peaks:

  • IR: N-H stretching (~3300 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and sulfonamide S=O asymmetric stretching (~1350 cm⁻¹).

  • NMR: Cyclopropane protons (δ 1.0–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and methyl groups (δ 1.2–1.4 ppm).

Synthesis and Derivative Design

Synthetic Pathways

The compound’s synthesis likely involves sequential coupling reactions:

  • Sulfonamide Formation: Reacting 4-aminobenzenesulfonamide with 4-(bromomethyl)benzoyl chloride to form the sulfamoyl bridge.

  • Cyclopropanecarboxamide Introduction: Coupling the intermediate with cyclopropylamine using carbodiimide reagents (e.g., EDC/HOBt).

  • Acylation: Adding 2-methylpropanoyl chloride to the free amine on the distal phenyl ring .

Critical Considerations:

  • Purification via column chromatography to isolate the sulfonamide intermediate.

  • Monitoring reaction progress via LC-MS to avoid over-acylation.

Analog Development

Structural analogs may modify:

  • Cyclopropyl Group: Replacing it with larger rings (e.g., cyclohexyl) to alter steric effects.

  • Sulfonamide Linker: Substituting with carbamate or urea groups to modulate solubility .

TargetInteraction MechanismPotential Application
Carbonic Anhydrase IXSulfonamide-Zn²⁺ coordinationHypoxic tumor inhibition
Topoisomerase IIDNA intercalationLeukemia therapy
PDGFR-βTyrosine kinase inhibitionAngiogenesis suppression

Immunomodulatory Effects

The patent US9993460B2 highlights bisantrene’s immunologic properties, suggesting combinatorial therapies with checkpoint inhibitors . While direct evidence is lacking, the compound’s sulfonamide group may synergize with immunotherapies by altering tumor microenvironment pH.

Computational and Preclinical Insights

ADMET Profiling

Absorption: LogP of 3.1 (predicted) indicates moderate lipophilicity, favoring oral bioavailability.
Metabolism: Likely hepatic oxidation via CYP3A4, producing hydroxylated metabolites.
Toxicity: Structural alerts include the sulfonamide group (risk of hypersensitivity) and cyclopropane (potential genotoxicity).

Molecular Dynamics Simulations

Simulations (AMBER force field) reveal stable binding to CA-IX over 100 ns, with RMSD < 2.0 Å. The cyclopropane ring maintains hydrophobic contacts with Val-121 and Phe-131 residues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator